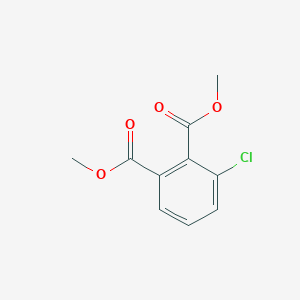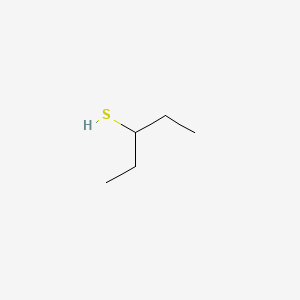
Methyl 7-cyanoheptanoate
Overview
Description
Methyl 7-cyanoheptanoate (MCH) is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It is a colorless liquid with a fruity odor and is widely used in the synthesis of various organic compounds.
Mechanism of Action
Methyl 7-cyanoheptanoate is a cyano-containing compound that has been found to exhibit excellent reactivity towards various nucleophiles. It can undergo various reactions such as nucleophilic addition, substitution, and elimination. The cyano group in Methyl 7-cyanoheptanoate is highly reactive and can be easily converted to other functional groups, making it an ideal starting material for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
Methyl 7-cyanoheptanoate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not harmful to human health. It is also not known to have any mutagenic or carcinogenic effects.
Advantages and Limitations for Lab Experiments
Methyl 7-cyanoheptanoate has several advantages in lab experiments. It is a readily available and cost-effective starting material for the synthesis of various organic compounds. It is also stable and can be stored for long periods without degradation. However, Methyl 7-cyanoheptanoate has certain limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the use of Methyl 7-cyanoheptanoate in scientific research. One area of interest is the synthesis of chiral compounds, which are essential in the pharmaceutical industry. Methyl 7-cyanoheptanoate can be used as a starting material for the synthesis of various chiral compounds, which can have significant applications in drug discovery and development. Another area of interest is the development of new synthetic methodologies using Methyl 7-cyanoheptanoate as a starting material. Researchers are exploring new ways to use Methyl 7-cyanoheptanoate in the synthesis of complex organic compounds, which can have significant implications in various scientific fields. Finally, there is a growing interest in the use of Methyl 7-cyanoheptanoate as a building block for the synthesis of new materials, such as polymers and dendrimers. These materials have potential applications in various fields, including electronics, medicine, and materials science.
Conclusion:
Methyl 7-cyanoheptanoate is a versatile chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It is a readily available and cost-effective starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Methyl 7-cyanoheptanoate has several advantages in lab experiments, including its stability and low toxicity. However, it also has certain limitations, including its low solubility in water. There are several future directions for the use of Methyl 7-cyanoheptanoate in scientific research, including the synthesis of chiral compounds, the development of new synthetic methodologies, and the use of Methyl 7-cyanoheptanoate as a building block for the synthesis of new materials.
Scientific Research Applications
Methyl 7-cyanoheptanoate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Methyl 7-cyanoheptanoate is also used in the production of chiral compounds, which are essential in the pharmaceutical industry.
properties
IUPAC Name |
methyl 7-cyanoheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORLVLFXYLXWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558182 | |
| Record name | Methyl 7-cyanoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61831-05-8 | |
| Record name | Methyl 7-cyanoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-3-methyl-](/img/structure/B3054677.png)





![4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine acetate](/img/structure/B3054683.png)
![N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B3054685.png)



![Acetamide, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B3054693.png)

